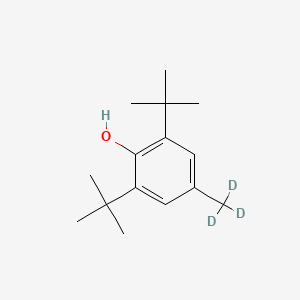
2,6-DI-Tert-butyl-4-methyl-D3-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylated hydroxytoluene-d3 is a deuterated form of butylated hydroxytoluene, a lipophilic organic compound that is chemically a derivative of phenol. It is widely recognized for its antioxidant properties, which make it useful in preventing free radical-mediated oxidation in various materials, including foods, cosmetics, and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylated hydroxytoluene-d3 can be synthesized through the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid. The reaction proceeds as follows:
CH3(C6H4)OH+2CH2=C(CH3)2→((CH3)3C)2CH3C6H2OH
Alternatively, butylated hydroxytoluene-d3 can be prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .
Industrial Production Methods
In industrial settings, butylated hydroxytoluene-d3 is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butylated hydroxytoluene-d3 undergoes several types of chemical reactions, including:
Oxidation: It acts as a terminating agent that suppresses autoxidation by converting peroxy radicals to hydroperoxides.
Reduction: It can be reduced under specific conditions to form various derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as manganese dioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Various reduced forms of butylated hydroxytoluene-d3.
Substitution: Halogenated or nitrated derivatives of butylated hydroxytoluene-d3.
Scientific Research Applications
Butylated hydroxytoluene-d3 has a wide range of applications in scientific research:
Mechanism of Action
Butylated hydroxytoluene-d3 primarily acts as an antioxidant by scavenging free radicals and terminating the chain reactions that lead to oxidative degradation. It mimics the action of vitamin E by converting peroxy radicals to hydroperoxides, thereby preventing further oxidation . The molecular targets include reactive oxygen species and other free radicals, which are neutralized through this mechanism .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in similar applications.
Tert-butylhydroquinone (TBHQ): A phenolic antioxidant with similar properties.
Propyl gallate: An ester formed from gallic acid, used as an antioxidant.
Uniqueness
Butylated hydroxytoluene-d3 is unique due to its deuterated form, which makes it particularly useful in research involving isotopic labeling and tracing. This allows for more precise studies of metabolic pathways and the behavior of antioxidants in biological systems .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
223.37 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3 |
InChI Key |
NLZUEZXRPGMBCV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)

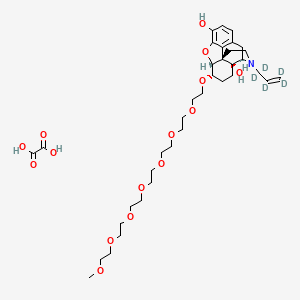
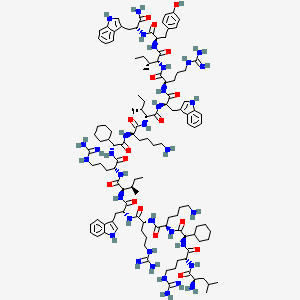
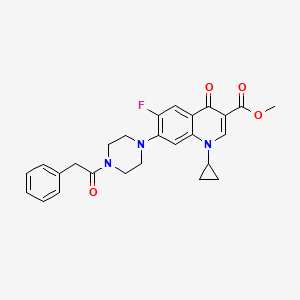

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
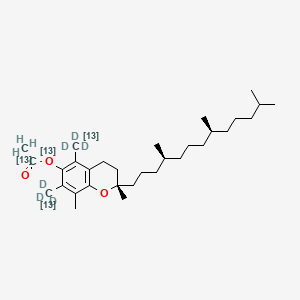

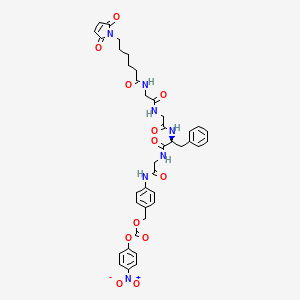
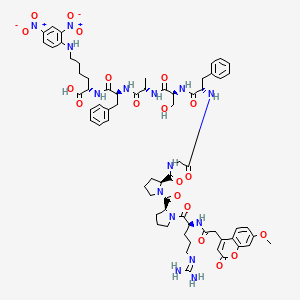
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)

